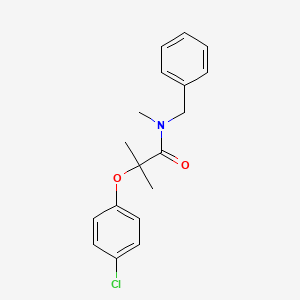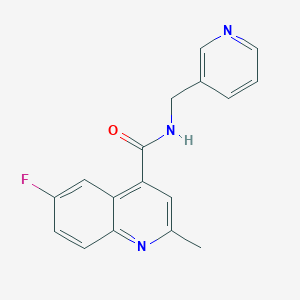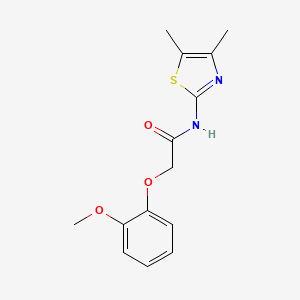
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential antitumor activity. DMXAA was initially discovered as a candidate for the treatment of viral infections, but it was later found to possess potent antitumor activity in preclinical studies.
作用機序
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to activate the production of cytokines, such as TNF-α and IL-6, which can induce apoptosis and necrosis in tumor cells. DMXAA has also been shown to enhance the infiltration of immune cells, such as macrophages and T cells, into the tumor microenvironment, which can further enhance the antitumor immune response.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. DMXAA can induce the production of cytokines, such as TNF-α and IL-6, which can activate the immune system and induce tumor necrosis. DMXAA can also inhibit angiogenesis, which is essential for tumor growth and metastasis. DMXAA has been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments, including its potent antitumor activity, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential to activate the immune system. However, DMXAA also has several limitations, including its poor solubility, its short half-life, and its potential toxicity. These limitations must be taken into consideration when designing preclinical and clinical studies.
将来の方向性
There are several future directions for the study of DMXAA. One direction is to optimize the synthesis method of DMXAA to improve its yield and purity. Another direction is to evaluate the safety and efficacy of DMXAA in clinical trials. Further studies are also needed to elucidate the exact mechanism of action of DMXAA and to identify potential biomarkers for patient selection. Additionally, the combination of DMXAA with other immunotherapies, such as checkpoint inhibitors, is an area of active investigation.
合成法
DMXAA can be synthesized using a multi-step process that involves the condensation of 2-methoxyphenol with ethyl 2-bromoacetate, followed by the reaction with thiosemicarbazide. The resulting compound is then subjected to a series of cyclization and oxidation reactions to yield DMXAA. The synthesis method of DMXAA has been optimized to improve the yield and purity of the compound, which is essential for its use in preclinical and clinical studies.
科学的研究の応用
DMXAA has been extensively studied for its potential antitumor activity. Preclinical studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, breast, and prostate cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. These promising results have led to the initiation of clinical trials to evaluate the safety and efficacy of DMXAA in cancer patients.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-10(2)20-14(15-9)16-13(17)8-19-12-7-5-4-6-11(12)18-3/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMWVOOLBRYFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

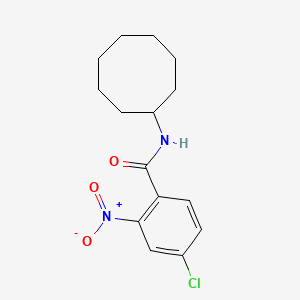
amino]phenol](/img/structure/B5746553.png)
![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)
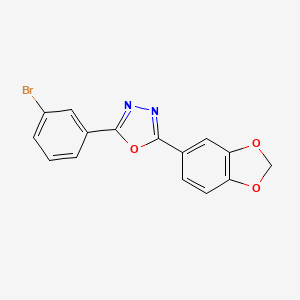

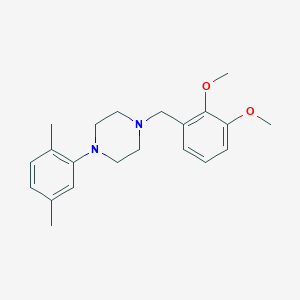
![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)
![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
